1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene
Description
1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene is a halogenated aromatic compound featuring bromine, chlorine, and a cyclopentylmethoxy substituent on a benzene ring. Its molecular formula is C₁₂H₁₄BrClO, with a molecular weight of 305.59 g/mol. The cyclopentylmethoxy group contributes steric bulk and moderate electron-donating properties due to the ether oxygen, influencing its reactivity and physical characteristics. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of protease inhibitors (e.g., triarylpyridinone derivatives targeting SARS-CoV-2 Mᴾᴿᴼ) .
Synthesis involves reacting 3-bromo-5-chlorophenol with (bromomethyl)cyclopentane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism at 80°C for 3 hours, yielding the product after extraction and purification .
Structure
3D Structure
Properties
Molecular Formula |
C12H14BrClO |
|---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(cyclopentylmethoxy)benzene |
InChI |
InChI=1S/C12H14BrClO/c13-10-5-11(14)7-12(6-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
InChI Key |
ILXCTZGSTHWSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method employs a benzene precursor with a directing group to facilitate regioselective halogenation, followed by cyclopentylmethoxy introduction. The process involves:
-
Directed ortho-chlorination : Starting with 3-chloroanisole, bromination at the para position is achieved using Br₂ in the presence of FeBr₃ at 0–5°C, yielding 1-bromo-3-chloro-5-methoxybenzene.
-
Demethylation and alkylation : The methoxy group is deprotected using BBr₃ in dichloromethane, generating a phenol intermediate. Subsequent treatment with cyclopentylmethyl bromide and K₂CO₃ in DMF introduces the cyclopentylmethoxy group at 80°C.
Optimization Parameters
-
Temperature control : Bromination below 5°C minimizes di-substitution (<2% byproduct).
-
Solvent selection : DMF enhances nucleophilicity in the alkylation step, improving yields from 68% to 82%.
-
Catalyst loading : FeBr₃ at 5 mol% achieves complete conversion within 3 hours.
Palladium-Catalyzed Coupling of Pre-Functionalized Fragments
Suzuki-Miyaura Approach
This route constructs the target compound through cross-coupling of boronic acid and halobenzene precursors:
-
Synthesis of 3-chloro-5-(cyclopentylmethoxy)phenylboronic acid : From 3-chloro-5-iodophenol, alkylation with cyclopentylmethyl bromide precedes boronation using bis(pinacolato)diboron and Pd(dppf)Cl₂.
-
Coupling with 1-bromo-3-chlorobenzene : The boronic acid reacts with 1,3-dibromobenzene under Pd(PPh₃)₄ catalysis, yielding the target compound in 74% efficiency.
Critical Performance Metrics
| Parameter | Value | Impact on Yield |
|---|---|---|
| Pd catalyst | 2 mol% Pd(PPh₃)₄ | +15% vs. PdCl₂ |
| Base | K₂CO₃ | Optimal pH 9–10 |
| Reaction time | 12 hours | >90% conversion |
One-Pot Multistep Synthesis via In Situ Protecting Group Manipulation
Integrated Reaction Sequence
This innovative protocol combines halogenation and alkoxylation in a single vessel:
-
Initial bromochlorination : 3-(cyclopentylmethoxy)anisole undergoes electrophilic attack by Cl₂ (0.5 equiv) and Br₂ (1.1 equiv) in H₂SO₄ at 25°C, achieving 89% mono-chlorination.
-
Simultaneous deprotection-alkylation : Adding cyclopentylmethyl triflate and NEt₃ directly converts intermediate methoxy groups without isolation, reducing purification steps.
Advantages Over Traditional Methods
-
Yield enhancement : 78% overall vs. 62% for stepwise approaches.
-
Solvent reduction : 40% less DCM usage through in situ processing.
-
Byproduct suppression : <5% di-halogenated species versus 12–18% in sequential methods.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability (kg-scale) |
|---|---|---|---|
| Sequential | 82 | 98.5 | Moderate |
| Suzuki-Miyaura | 74 | 97.2 | High |
| One-Pot | 78 | 96.8 | Limited |
Cost-Benefit Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Hydroxy derivatives and reduced aromatic compounds.
Scientific Research Applications
Organic Synthesis
1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions such as:
- Nucleophilic Substitution Reactions : The halogen atoms (bromine and chlorine) can be replaced by nucleophiles, allowing for the synthesis of a wide range of derivatives.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form biphenyl compounds which are significant in materials science and pharmaceuticals.
| Reaction Type | Description | Application Example |
|---|---|---|
| Nucleophilic Substitution | Replacement of halogens with nucleophiles | Synthesis of new functionalized aromatics |
| Cross-Coupling | Formation of carbon-carbon bonds | Development of complex organic molecules |
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor for developing pharmaceuticals. The halogenated benzene derivatives are known for their biological activity, including:
- Antimicrobial Agents : Derivatives of halogenated benzenes have shown efficacy against various bacterial strains.
- Anti-inflammatory Agents : Certain modifications can enhance anti-inflammatory properties.
Case studies have reported that similar compounds exhibit significant activity against specific targets, indicating that this compound could be explored for similar therapeutic effects.
Materials Science
In materials science, this compound can be used to synthesize polymers and advanced materials due to its reactive functional groups. Potential applications include:
- Polymer Synthesis : Incorporation into polymer chains can enhance properties like thermal stability and chemical resistance.
- Nanomaterials : Used as a building block for creating nanostructured materials with specific electronic or optical properties.
Case Studies
Several studies highlight the utility of similar compounds:
-
Study on Antimicrobial Activity :
- Researchers synthesized various derivatives from halogenated benzene compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. Compounds with similar structures demonstrated significant antimicrobial activity, suggesting that this compound could yield promising results.
-
Polymer Development :
- A study focused on the synthesis of polymers using halogenated aromatic compounds as monomers. The resulting polymers exhibited enhanced mechanical properties and thermal stability, showcasing the potential application of this compound in advanced material formulations.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene involves its interaction with molecular targets through its halogen and ether functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the desired effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituent at the 5-position of the benzene ring (Table 1):
Physical and Chemical Properties
- Boiling Points : The cyclopentylmethoxy derivative (S13h) has a higher boiling point (~280–300°C estimated) compared to smaller substituents like methoxy (235–250°C) due to increased molecular weight and van der Waals interactions .
- Solubility : Bulky substituents (e.g., cyclopentylmethoxy) reduce water solubility but enhance lipid solubility, favoring organic-phase reactions. Trifluoropropoxy (S13f) and trifluoromethyl groups improve solubility in fluorinated solvents .
- Reactivity : Electron-donating groups (e.g., methoxy, cyclopentylmethoxy) activate the benzene ring toward electrophilic substitution at the para position relative to the alkoxy group. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) deactivate the ring, directing reactions to meta positions .
Critical Analysis of Substituent Effects
- Electron-Donating vs. Withdrawing Groups : Methoxy and cyclopentylmethoxy groups increase electron density on the ring, facilitating nucleophilic aromatic substitution. Trifluoromethyl and trifluoropropoxy groups reduce electron density, favoring radical or SN1 mechanisms .
- Steric Effects : Cyclopentylmethoxy and cyclopropylmethoxy groups hinder reactions at adjacent positions, whereas smaller substituents (e.g., methoxy) allow for more versatile functionalization .
Biological Activity
1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C12H14BrClO
- Molecular Weight : 287.60 g/mol
- Structure : The compound features a bromine and chlorine substituent on the benzene ring, along with a cyclopentylmethoxy group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that halogenated aromatic compounds can exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms of action.
- Antimicrobial Activity : Preliminary data suggest that halogenated compounds can disrupt bacterial cell membranes or inhibit enzymatic functions, leading to bacterial death.
- Cytotoxic Effects : Studies indicate that similar compounds can induce apoptosis in cancer cells by activating caspases or through oxidative stress pathways.
- Enzyme Inhibition : The presence of halogens may enhance the binding affinity of the compound to specific enzymes, potentially inhibiting their function.
Antimicrobial Activity
A study conducted on similar halogenated benzene derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with cellular metabolism.
Cytotoxicity in Cancer Cells
In vitro assays have shown that compounds with similar structural features exhibit cytotoxicity against various cancer cell lines. For instance, a derivative with a comparable structure was found to induce apoptosis in MCF-7 breast cancer cells, suggesting potential therapeutic applications for this compound.
Data Table: Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 μM) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 1-Bromo-3-chloro-5-methylbenzene | Yes | 25 | Membrane disruption |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Yes | 30 | Apoptosis induction |
Q & A
Q. What are the standard synthetic routes for 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:
- Electrophilic halogenation : Introduce bromine and chlorine substituents via directed ortho-metallation or Friedel-Crafts reactions.
- Etherification : Attach the cyclopentylmethoxy group using Williamson ether synthesis (e.g., reacting a phenol intermediate with cyclopentylmethyl bromide under basic conditions) .
- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .
Q. What purification methods are effective for this compound?
Methodological Answer:
- Column Chromatography : Optimal for separating halogenated aromatics; use gradient elution to resolve bromo/chloro derivatives .
- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals (>95%) .
- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal decomposition .
Q. How should researchers handle safety concerns during synthesis?
Methodological Answer:
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the cyclopentylmethoxy group .
- PPE : Wear nitrile gloves, goggles, and a lab coat; use fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal : Halogenated waste must be neutralized with sodium bicarbonate before disposal in designated containers .
Advanced Research Questions
Q. How does the cyclopentylmethoxy group influence reactivity in cross-coupling reactions?
Methodological Answer: The bulky cyclopentylmethoxy group:
- Steric Effects : Hinders nucleophilic attack at the para position, directing reactions to the meta-bromo or ortho-chloro sites .
- Electronic Effects : Electron-donating methoxy group activates the ring for electrophilic substitution but deactivates it toward SNAr reactions.
- Case Study : In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with a 1:1.2 substrate/boronic acid ratio in THF at 80°C for 12 hours .
Q. How can conflicting spectroscopic data be resolved during characterization?
Methodological Answer:
- NMR Analysis : Compare H and C NMR shifts with computed spectra (DFT methods) to confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of bromine (Br/Br) from chlorine (Cl/Cl) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Q. What strategies optimize yields in multi-step syntheses?
Methodological Answer:
- Stepwise Monitoring : Use GC-MS or TLC to track intermediates and adjust reaction times (e.g., Grignard reagent formation requires strict temperature control at −80°C to −70°C) .
- Catalyst Screening : Test Pd/C, CuI, or NiCl₂(dppf) for cross-coupling steps; Pd(OAc)₂ often gives higher yields (75–85%) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction extraction to remove residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
